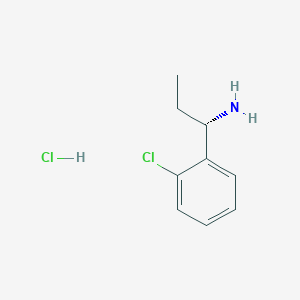

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride

Description

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride (CAS: 873893-94-8) is a chiral amine derivative with a molecular formula of C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol. It features a propylamine backbone substituted with a 2-chlorophenyl group at the stereogenic center (S-configuration) and exists as a hydrochloride salt. Key physical properties include a melting point range of 185.0–188.0°C and a purity of 95% (as reported by Delta Bio in 2022) . This compound is primarily utilized as a pharmaceutical intermediate or research chemical in synthetic organic and medicinal chemistry .

Propriétés

IUPAC Name |

(1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXIQCQWGYRDC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467968 | |

| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873893-94-8 | |

| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chlorophenyl)propylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-chlorobenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 2-chlorobenzaldehyde with a suitable amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by a propylamine structure with a chlorophenyl group, which influences its biological activity. The presence of the chlorine atom on the phenyl ring enhances the compound's lipophilicity and may affect its interaction with biological targets.

Neuropharmacology

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride has been investigated for its potential effects on neurotransmitter systems. Studies suggest that it may act as a selective inhibitor of certain neurotransmitter transporters, which could have implications for treating conditions such as depression and anxiety disorders.

Case Study:

A study demonstrated that this compound significantly reduced levels of anandamide in neuronal cells, indicating its role in modulating endocannabinoid signaling pathways. This modulation could provide insights into new therapeutic strategies for mood disorders .

Antidepressant Research

The compound has been explored as a candidate for antidepressant therapy due to its ability to influence serotonin and norepinephrine levels in the brain. Its structural similarities to known antidepressants suggest potential efficacy in enhancing mood and alleviating depressive symptoms.

Data Table: Antidepressant Activity Comparison

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reductive amination techniques. Researchers have also explored derivatives of this compound to enhance its pharmacological properties.

Synthesis Overview:

- Starting materials include commercially available amines and chlorinated phenols.

- Reaction conditions typically involve catalytic hydrogenation or reductive amination under controlled environments.

Potential Side Effects and Toxicity

While promising, the use of this compound is not without concerns regarding toxicity and side effects. Preliminary studies indicate that high doses may lead to adverse reactions similar to those observed with other amine-based compounds.

Safety Data:

- Toxicity studies are essential before clinical application.

- Long-term exposure effects are still under investigation.

Mécanisme D'action

The mechanism of action of (1S)-1-(2-Chlorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of neurotransmitter levels and receptor activity. Detailed studies have shown that it can influence the central nervous system by altering the balance of neurotransmitters like dopamine and serotonin.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds share structural similarities with (1S)-1-(2-Chlorophenyl)propylamine hydrochloride, differing in substituent positions, halogen types, or stereochemistry. Their properties and applications are compared below:

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 873893-94-8 | C₉H₁₃Cl₂N | 206.11 | 2-chlorophenyl | 185.0–188.0 | Pharmaceutical intermediates, R&D |

| 1-(2-Chlorophenyl)ethanamine hydrochloride | 856629-37-3 | C₈H₁₁Cl₂N | 192.09 | 2-chlorophenyl (shorter chain) | N/A | Synthetic chemistry, ligand synthesis |

| (S)-1-(3-Chlorophenyl)propylamine hydrochloride | 1310923-34-2 | C₉H₁₃Cl₂N | 206.11 | 3-chlorophenyl | N/A | Research chemical, isomer studies |

| (1S)-1-(3,5-Difluorophenyl)propylamine hydrochloride | 1212812-49-1 | C₉H₁₂F₂ClN | 221.65 | 3,5-difluorophenyl | N/A | Pharma intermediates, biotech |

| (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride | 2055848-81-0 | C₈H₁₀Cl₃N | 226.53 | 2,6-dichlorophenyl | N/A | Medicinal chemistry, pesticide R&D |

Key Observations:

- Chain Length and Substituent Position : The target compound’s propylamine chain (vs. ethanamine in 856629-37-3) may enhance steric effects, influencing receptor binding or solubility .

- Isomerism : The 3-chlorophenyl isomer (1310923-34-2) demonstrates how positional changes impact electronic properties and biological activity .

Pharmaceutical Relevance

- The target compound’s 2-chlorophenyl group is associated with enhanced lipophilicity, which may improve blood-brain barrier penetration compared to polar substituents (e.g., dihydroxyphenyl in ) .

- Dichlorophenyl derivatives (e.g., 2055848-81-0) are explored for pesticidal activity due to increased halogen-mediated toxicity .

Activité Biologique

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its chiral center, which influences its biological interactions. The synthesis typically involves:

- Starting Material : 2-chlorobenzaldehyde.

- Reductive Amination : This step combines 2-chlorobenzaldehyde with (S)-1-phenylethylamine using sodium cyanoborohydride as a reducing agent.

- Hydrochloride Formation : The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

This compound primarily acts on the central nervous system by modulating neurotransmitter levels, particularly dopamine and serotonin. This modulation can influence various neurological conditions, making it a candidate for further pharmacological studies.

Neuropharmacological Effects

Research has shown that this compound exhibits significant neuropharmacological effects:

- Dopaminergic Activity : It has been noted for its ability to enhance dopaminergic signaling, which is crucial in treating disorders like Parkinson's disease and schizophrenia.

- Serotonergic Modulation : The compound also interacts with serotonin receptors, potentially impacting mood and anxiety disorders .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have indicated activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism against pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Modulation : A study demonstrated that at specific concentrations, the compound significantly increased dopamine release in neuronal cultures, suggesting potential use in neurodegenerative disease models .

- Antimicrobial Activity Assessment : Another investigation evaluated its effectiveness against Chlamydia species, showing selective inhibition of bacterial growth without significant toxicity to human cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (1R)-1-(2-Chlorophenyl)propylamine | Reduced activity | Enantiomer with different pharmacodynamics |

| 2-Chlorophenethylamine | Moderate antimicrobial | Different substitution pattern |

| 1-(2-Chlorophenyl)-2-propanamine | Variable effects | Variation in alkyl chain length |

The unique stereochemistry of this compound contributes to its distinct biological profile compared to its enantiomer and structurally related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(2-Chlorophenyl)propylamine hydrochloride with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalytic enantioselective methods is critical. For example, the (1S)-configuration in structurally similar compounds (e.g., Carisbamate) was achieved via enzymatic resolution or chiral HPLC separation . Key steps include:

- Chiral Resolution : Use of (S)- or (R)-specific enzymes or chiral stationary phases in chromatography.

- Stereochemical Confirmation : Polarimetry coupled with X-ray crystallography to validate enantiopurity.

- Data Analysis : Monitor reaction progress via NMR (e.g., chiral shift reagents) or LC-MS with chiral columns.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- pH Stability : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .

- Data Contradiction : If degradation kinetics deviate from Arrhenius predictions (e.g., non-linear plots), investigate excipient interactions or polymorphic transitions.

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in receptor-binding assays involving this compound?

- Methodological Answer : Contradictions may arise from receptor subtype selectivity or assay interference. Strategies include:

- Mutagenesis Studies : Modify specific residues in the calcium-sensing receptor (CaSR) to identify binding domains, as done for NPS 568, a calcimimetic compound with a similar 2-chlorophenyl motif .

- Orthogonal Assays : Compare radioligand binding data with functional assays (e.g., calcium flux measurements) to confirm activity.

- Data Analysis : Use Schild regression or allosteric modulation models to quantify ligand-receptor interactions.

Q. How can researchers optimize chiral separation methods for this compound and its enantiomer in pharmacokinetic studies?

- Methodological Answer : Develop a validated chiral HPLC protocol:

- Column Selection : Polysaccharide-based columns (e.g., Chiralpak AD-H) for high enantioselectivity.

- Mobile Phase : Optimize hexane:ethanol ratios with additives like diethylamine to improve peak symmetry .

- Advanced Validation : Cross-validate with capillary electrophoresis (CE) or supercritical fluid chromatography (SFC) to ensure reproducibility.

Q. What computational approaches predict the metabolic pathways of this compound?

- Methodological Answer : Combine in silico tools:

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- Metabolite Prediction : Software like MetaSite or GLORYx to identify potential oxidation or conjugation sites .

- Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS to confirm predicted metabolites.

Data Contradiction & Experimental Design

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

- Experimental Design :

- In Vitro : Use primary cells (e.g., hepatocytes) instead of immortalized lines to better mimic in vivo metabolism.

- In Vivo : Adjust dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cmax) to match tissue exposure levels.

- Data Analysis : Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Q. What methods differentiate between polymorphic forms of this compound, and how do they impact bioavailability?

- Methodological Answer :

- Polymorph Screening : Use solvent-mediated crystallization under controlled conditions (e.g., cooling rate, antisolvent addition).

- Characterization : Pair powder X-ray diffraction (PXRD) with dynamic vapor sorption (DVS) to assess stability under humidity .

- Bioavailability Impact : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF) using USP apparatus II.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.